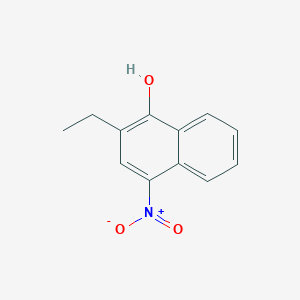
2-Ethyl-4-nitronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-nitronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitronaphthalen-1-ol typically involves nitration of 2-ethyl-1-naphthol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-ethyl-4-aminonaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
科学的研究の応用
2-Ethyl-4-nitronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-4-nitronaphthalen-1-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-Ethyl-1-naphthol
- 4-Nitronaphthalen-1-ol
- 2-Ethyl-4-aminonaphthalen-1-ol
Uniqueness
2-Ethyl-4-nitronaphthalen-1-ol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-ethyl-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-8-7-11(13(15)16)9-5-3-4-6-10(9)12(8)14/h3-7,14H,2H2,1H3 |
InChIキー |
ZBRVEAUOQDWNEC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






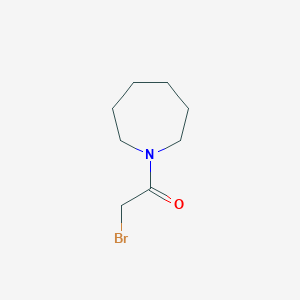
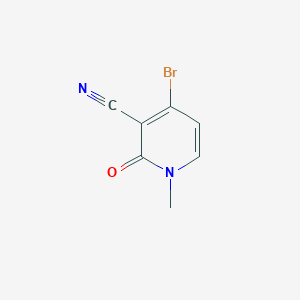

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
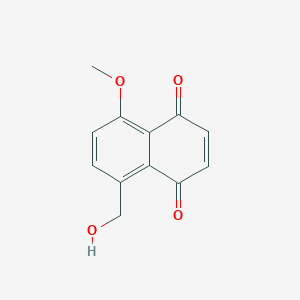
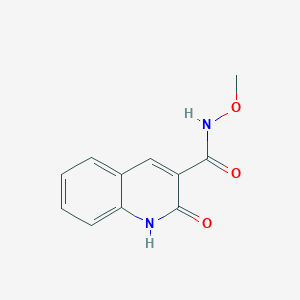


![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)

